4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 1-position with a 2-(thiophen-2-yl)ethyl group and at the 4-position with a 3-cyclopropyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13-8-11(15-16-14(17-20-15)10-3-4-10)9-18(13)6-5-12-2-1-7-21-12/h1-2,7,10-11H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWRSMWHNMKINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a pyrrolidinone ring, a cyclopropyl group, and a thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 284.31 g/mol. The oxadiazole ring is known for its role in enhancing biological activity due to its electron-withdrawing properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). For instance, one study reported IC50 values ranging from 0.12 to 2.78 µM for related oxadiazole derivatives against these cell lines, suggesting potent antiproliferative effects .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| Compound B | A549 | 1.50 | Inhibition of cell cycle progression |
| Target Compound | MCF-7 | TBD | TBD |
GPBAR1 Agonism
The compound's structural similarity to other oxadiazole derivatives suggests it may act as an agonist for G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation and inflammation. Compounds designed with similar scaffolds have shown to induce mRNA expression of pro-glucagon and exhibit selectivity over other bile acid receptors . This suggests potential applications in treating metabolic disorders like obesity and type 2 diabetes.
The proposed mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by increasing p53 expression levels and promoting caspase activation .
- Receptor Modulation : As a GPBAR1 agonist, the compound may influence metabolic pathways by modulating bile acid signaling, which could lead to improved glucose metabolism and lipid homeostasis .
- Inhibition of Enzymatic Activity : Some derivatives exhibit inhibitory effects on enzymes involved in cancer proliferation, although specific data on this compound's enzymatic interactions are still needed.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrolidine-based oxadiazoles for their anticancer activity. The study demonstrated that modifications to the oxadiazole ring significantly affected cytotoxicity profiles against different cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency compared to traditional chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Studies
(a) Impact of Aromatic Substituents
(b) Core Modifications
- Pyrrolidinone vs. Cyclohexyl: The cyclohexyl analog lacks the pyrrolidinone’s lactam ring, reducing hydrogen-bonding capacity but increasing conformational flexibility.
(c) Oxadiazole Variations
- 3-Cyclopropyl vs. 3-Aryl : Compounds with 3-cyclopropyl-oxadiazole (e.g., target compound) show enhanced metabolic stability compared to aryl-substituted oxadiazoles (e.g., 3-pyridinyl in ), as cyclopropyl groups resist CYP450-mediated oxidation .
Q & A
Basic Question: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Optimizing synthesis yield requires systematic variation of reaction parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency compared to nonpolar alternatives like toluene .
- Catalysts: Nickel perchlorate or Lewis acids (e.g., ZnCl₂) can accelerate oxadiazole ring formation .
- Temperature Control: Reflux conditions (80–120°C) improve intermediate stability during multi-step reactions .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water) to isolate high-purity product .
Basic Question: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents on the pyrrolidin-2-one and oxadiazole rings. Key signals include cyclopropyl protons (δ 1.2–1.8 ppm) and thiophene protons (δ 6.8–7.4 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₆H₁₈N₃O₂S) with <2 ppm error .
Advanced Question: How can mechanistic studies resolve contradictions in reported reaction pathways?
Methodological Answer:
Contradictions arise from differing intermediates or competing pathways. Strategies include:
- Isolation of Intermediates: Use low-temperature quenching to trap intermediates (e.g., nitrile oxide precursors) for characterization .
- Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies to identify favored pathways .
- Isotopic Labeling: Track oxygen/nitrogen atoms via ¹⁵N/¹⁸O labeling to confirm cyclization steps .
Advanced Question: How should researchers design experiments to assess biological activity?
Methodological Answer:
Given structural similarity to bioactive thiazolidinones and oxadiazoles :
- In Vitro Assays:
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) using broth microdilution .
- Enzyme Inhibition: Screen against COX-2 or kinases via fluorometric assays .
- In Silico Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) .
Advanced Question: How can computational methods predict environmental stability and degradation pathways?
Methodological Answer:
- Software Tools: Gaussian 16 with B3LYP/6-311++G(d,p) basis set calculates hydrolysis rates and photodegradation products .
- Environmental Fate Modeling: EPI Suite predicts biodegradation half-life and bioaccumulation potential based on logP values .
- Experimental Validation: Perform HPLC-MS to detect degradation products under UV light or acidic/alkaline conditions .
Basic Question: What strategies mitigate low purity in final products?
Methodological Answer:
- Stepwise Purification: Combine liquid-liquid extraction (chloroform/water) with preparative HPLC (C18 column, acetonitrile gradient) .
- Reaction Monitoring: Use TLC (silica, UV detection) to track byproduct formation and adjust stoichiometry .
Advanced Question: How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., cell line ATCC standards, fixed incubation times) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across published datasets, accounting for variables like solvent/DMSO concentration .
Basic Question: What synthetic routes are viable for scale-up without compromising yield?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors reduce side reactions by precise temperature/residence time control .
- Catalyst Recycling: Immobilize nickel catalysts on silica gel to minimize waste .
Advanced Question: How to evaluate the compound’s pharmacokinetic properties preclinically?
Methodological Answer:
- ADME Profiling:
- Caco-2 Assay: Measure intestinal permeability .
- Microsomal Stability: Incubate with liver microsomes (CYP450 enzymes) to estimate metabolic half-life .
- Plasma Protein Binding: Use ultrafiltration followed by LC-MS quantification .
Advanced Question: What experimental designs validate computational predictions of reactivity?
Methodological Answer:
- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates (e.g., oxadiazole ring-opening) .
- Isotope Effects: Compare ¹²C/¹³C isotopic substitution in key bonds to confirm predicted transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
